molecular formula C12H16O B1313973 1-(3,4-Dimethylphenyl)butan-1-one CAS No. 35028-15-0

1-(3,4-Dimethylphenyl)butan-1-one

Cat. No.: B1313973
CAS No.: 35028-15-0
M. Wt: 176.25 g/mol
InChI Key: IZIFAKHVXFCHDW-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)butan-1-one is a chemical compound with the empirical formula C12H16O . It has a molecular weight of 176.25 . The compound is a solid at room temperature .


Molecular Structure Analysis

The SMILES string of this compound is O=C(CCC)C1=CC=C(C)C(C)=C1 . This notation provides a way to represent the structure of the molecule in text format. The InChI key for this compound is IZIFAKHVXFCHDW-UHFFFAOYSA-N , which is a unique identifier for chemical substances.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Molecular Complex Studies

1-(3,4-Dimethylphenyl)butan-1-one has been explored in the context of molecular complex studies. Research has been conducted on the molecular structures of various compounds, including those related to this compound, to understand their hydrogen-bonding and crystal structures. For instance, a study by Toda, Tanaka, and Mak (1985) investigated molecular complexes with similar structural components, highlighting the significance of hydrogen-bonded rings in these structures (Toda, Tanaka, & Mak, 1985).

Stereochemistry and Synthesis

The compound's relevance extends to stereochemistry and synthesis research. For example, Krauss and Taylor (1991) studied the C-methylation of related compounds, providing insights into the synthesis and stereochemistry of diastereoisomers (Krauss & Taylor, 1991).

Molecular Structure Analysis

Further investigations into molecular structures involving derivatives of this compound have been conducted. Burgess et al. (1998) examined the molecular structures of N-aryl-substituted 3-hydroxypyridin-4-ones, including a derivative of this compound, to understand their dimeric pairs and hydrogen bonding (Burgess, Fawcett, Russell, & Zaisheng, 1998).

Chromatographic and Computational Analysis

The compound also finds application in chromatographic studies. Collina et al. (2006) describe the preparation and chromatographic resolution of related compounds, emphasizing the importance of enantiopure compounds in research (Collina et al., 2006).

Luminescence Sensing

In the field of luminescence sensing, Shi et al. (2015) synthesized novel lanthanide(III)-organic frameworks using dimethylphenyl imidazole dicarboxylate derivatives, demonstrating potential applications in fluorescence sensors for certain chemicals (Shi, Zhong, Guo, & Li, 2015).

Solvation Enthalpy Studies

Research by Varfolomeev et al. (2015) on specific interactions in binary mixtures involving similar ketones has implications for understanding the solvation enthalpy and molecular interactions in mixed systems (Varfolomeev et al., 2015).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It’s important to handle it with appropriate safety measures, including wearing protective gloves and clothing, and ensuring adequate ventilation .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-5-12(13)11-7-6-9(2)10(3)8-11/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIFAKHVXFCHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300596
Record name 1-(3,4-Dimethylphenyl)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35028-15-0
Record name 1-(3,4-Dimethylphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35028-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dimethylphenyl)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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